molecular formula C18H18ClN3O B11069413 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one CAS No. 488826-68-2

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one

Cat. No.: B11069413
CAS No.: 488826-68-2
M. Wt: 327.8 g/mol
InChI Key: AXKJDISEYVHZNG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound featuring a fused pyrazolo-triazol-one core with substituted aromatic rings.

Properties

CAS No.

488826-68-2

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one

InChI

InChI=1S/C18H18ClN3O/c1-13-3-5-14(6-4-13)17-20-11-2-12-21(20)18(23)22(17)16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3

InChI Key

AXKJDISEYVHZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC=C(C=C4)Cl

solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Pyrazolo[1,2-a][1,2,4]triazol-1-one core with tetrahydro moieties, conferring partial saturation and conformational flexibility.
  • Compound 4 () : Thiazole-triazole hybrid with fully aromatic systems, exhibiting planar conformations except for a perpendicular fluorophenyl group .
  • Compound 15a () : Imidazo[1,2-a]pyridine fused with a triazole, maintaining aromaticity and rigidity .

Substituent Analysis

  • Chlorophenyl Groups : Common in pesticidal () and receptor-binding () compounds due to enhanced lipophilicity and halogen bonding .
  • Methylphenyl vs.

Key Observations :

Bioactivity : Fluorophenyl and chlorophenyl groups are prevalent in bioactive compounds (e.g., ’s CAR agonists and ’s pesticides), suggesting the target compound may share similar applications .

Synthetic Yields : Triazole-containing analogs (e.g., ) are synthesized in high yields (78–92%), indicating efficient routes for related structures .

Crystallinity : Isostructural compounds in form triclinic crystals with planar conformations, whereas the target compound’s tetrahydro core may reduce crystallinity .

Biological Activity

The compound 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazole ring and the chlorophenyl and methylphenyl substituents are critical for its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, in vitro tests showed that various pyrazole compounds inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

  • IC50 Values : The compound's IC50 values against COX-1 and COX-2 enzymes were reported to be in the range of 0.02–0.04 μM, indicating potent anti-inflammatory activity comparable to standard anti-inflammatory drugs like diclofenac .

Analgesic Effects

The analgesic properties of this compound have been evaluated through various assays. In animal models, it exhibited significant pain relief comparable to established analgesics.

  • Mechanism : The analgesic effect is likely mediated through the inhibition of prostaglandin synthesis, similar to its anti-inflammatory action.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicated that these compounds possess moderate antibacterial and antifungal activities.

  • Activity Spectrum : Tests against bacterial strains such as Escherichia coli and Bacillus subtilis revealed that certain derivatives exhibited effective antimicrobial properties .

Summary of Research Findings

Activity TypeIC50 Values (μM)Reference
COX-1 Inhibition0.02 - 0.04
COX-2 Inhibition0.02 - 0.04
Antimicrobial (E. coli)Moderate
Antimicrobial (B. subtilis)Moderate

Case Study 1: Anti-inflammatory Efficacy

A study by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using an enzyme immunoassay kit. The results indicated that compounds similar to 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one showed significant inhibition of COX enzymes with minimal toxicity .

Case Study 2: Antimicrobial Properties

In another research effort, a library of pyrazole derivatives was screened for antimicrobial activity against various pathogens. The results indicated that the presence of specific substituents on the pyrazole ring enhanced antibacterial activity against strains such as Pseudomonas fluorescens and Xanthomonas campestris, suggesting a structure-activity relationship that warrants further investigation .

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